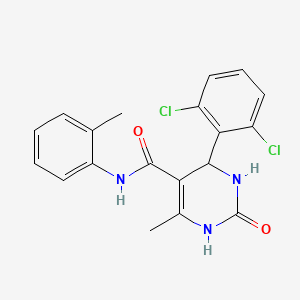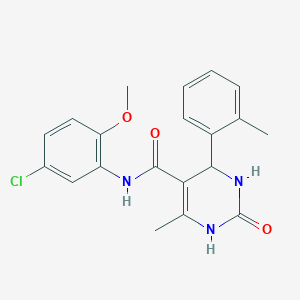![molecular formula C16H12ClN5 B3999608 7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3999608.png)
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Descripción general
Descripción
The compound “7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C18H14Cl2N4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
There are several methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. One method involves the cyclocondensation reactions of pyrazolo-enaminone with a series of arylidenemalononitriles . Another method involves a copper-catalyzed approach using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR can be used to identify the chemical shifts of the protons in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, cyclocondensation reactions can yield dihydropyrazolo[1,5-a]pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 357.245 .Aplicaciones Científicas De Investigación
Analgesic Activity
A study conducted by Gein et al. (2021) demonstrated that dihydrotetrazolo[1,5-a]pyrimidine derivatives exhibit notable analgesic activity. These compounds were synthesized through a multi-component reaction process and tested using the acetic acid-induced writhing test. The results indicated analgesic properties comparable to the reference drug metamizole sodium, with the compounds showing low toxicity. This suggests a promising avenue for further investigation into the analgesic properties of such compounds (Gein, Prudnikova, Kurbatova, & Rudakova, 2021).
Antimicrobial Activity
Research by Gein et al. (2009) explored the antimicrobial properties of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These compounds were synthesized via interaction with aromatic aldehydes and 5-aminotetrazole monohydrate. Their structural confirmation and the testing of several compounds revealed antimicrobial activity, indicating their potential in antimicrobial applications (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).
Anticancer Activity
A study by Lu Jiu-fu et al. (2015) on the compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a derivative of tetrazolopyrimidine, showed moderate anticancer activity. The compound was synthesized from 3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol and characterized using various spectroscopic methods. Its structure was confirmed, and the compound exhibited potential as an anticancer agent (Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, & Shi Juan, 2015).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to examine their relationship with anti-inflammatory properties. The study found that 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin. Notably, this compound was devoid of ulcerogenic activity, suggesting its potential as a safer alternative in NSAIDs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to target various enzymes and receptors involved in cellular processes
Mode of Action
Pyrimidine derivatives are known to interact with their targets by inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various cellular processes, including dna and rna synthesis . They can affect the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Pharmacokinetics
Pyrimidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Pyrimidine derivatives have been reported to exhibit various biological activities, including anticancer , antimicrobial , and antiviral effects .
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-13-9-5-4-8-12(13)15-10-14(11-6-2-1-3-7-11)18-16-19-20-21-22(15)16/h1-10,15H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCKIJCSDJCMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B3999527.png)

![2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride](/img/structure/B3999538.png)
![2-methyl-1,4-bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3999539.png)
![Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione](/img/structure/B3999552.png)


![1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride](/img/structure/B3999564.png)
![1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE](/img/structure/B3999565.png)

![Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B3999578.png)
![11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione](/img/structure/B3999598.png)
![5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine](/img/structure/B3999601.png)
